molecular formula C11H13F3N2O2 B7867495 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide

Cat. No.: B7867495
M. Wt: 262.23 g/mol
InChI Key: HQLDTHKBGYYETM-UHFFFAOYSA-N
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Description

4-Amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide is a chemical compound characterized by its unique molecular structure, which includes an amino group, a methoxyethyl group, and a trifluoromethyl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide typically involves multiple steps, starting with the formation of the benzamide core One common approach is the reaction of 3-(trifluoromethyl)benzoic acid with 2-methoxyethylamine under dehydration conditions to form the benzamide derivative

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group.

  • Reduction: The nitro group can be reduced to an amine.

  • Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reduction reactions often use hydrogen gas (H2) in the presence of a catalyst or tin (Sn) and hydrochloric acid (HCl).

  • Substitution: Nucleophilic substitution reactions may involve alkyl halides and strong bases.

Major Products Formed:

  • Oxidation: Formation of 4-nitro-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide.

  • Reduction: Formation of this compound from its nitro derivative.

  • Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its trifluoromethyl group imparts unique chemical properties, making it valuable in the design of new materials and catalysts.

Biology: In biological research, 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide can be utilized as a probe or inhibitor in studies involving enzyme activity and protein interactions. Its ability to interact with specific molecular targets makes it a useful tool in understanding biological processes.

Medicine: In the medical field, this compound has potential applications as a pharmaceutical agent. Its structural features may contribute to the development of new drugs with improved efficacy and safety profiles. Research is ongoing to explore its therapeutic potential in treating various diseases.

Industry: In industry, this compound can be used in the production of agrochemicals, dyes, and other specialty chemicals. Its unique properties make it suitable for applications requiring high stability and reactivity.

Mechanism of Action

The mechanism by which 4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide exerts its effects depends on its specific application. For example, in pharmaceutical applications, it may interact with specific molecular targets such as enzymes or receptors, leading to biological responses. The trifluoromethyl group can enhance binding affinity and selectivity, while the amino group can facilitate interactions with biological macromolecules.

Comparison with Similar Compounds

  • 4-Amino-N-(2-methoxyethyl)benzamide

  • 4-Amino-N-(2-methoxyethyl)-3-methylbenzamide

  • 4-Amino-N-(2-methoxyethyl)-1,2,5-oxadiazole-3-carboxamide

Uniqueness: 4-Amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide stands out due to the presence of the trifluoromethyl group, which imparts unique chemical and physical properties compared to its analogs. This group enhances the compound's stability and reactivity, making it more suitable for certain applications.

Properties

IUPAC Name

4-amino-N-(2-methoxyethyl)-3-(trifluoromethyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13F3N2O2/c1-18-5-4-16-10(17)7-2-3-9(15)8(6-7)11(12,13)14/h2-3,6H,4-5,15H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQLDTHKBGYYETM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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